Pentobarbital calcium molecular structure
Pentobarbital calcium molecular structure
An In-Depth Technical Guide to the Molecular Structure of Pentobarbital Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentobarbital is a short-acting barbiturate that has been a significant compound in medicine and pharmacology, primarily utilized for its sedative, hypnotic, and anticonvulsant properties.[1][2] While its use as a sedative-hypnotic in humans has been largely superseded by benzodiazepines, it remains a critical tool in veterinary medicine for anesthesia and euthanasia, and in clinical settings for the management of refractory status epilepticus.[2] The calcium salt of pentobarbital offers distinct physicochemical properties compared to its more common sodium salt, influencing its formulation and application.
This guide provides a comprehensive technical examination of the molecular structure of pentobarbital calcium. It is designed for professionals in research and drug development, offering insights into its chemical architecture, stereochemistry, method of structural determination, and the relationship between its form and function. By understanding the molecule from a foundational structural perspective, scientists can better appreciate its pharmacological behavior and analytical characterization.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific discourse and regulatory compliance. Pentobarbital calcium is the calcium salt of pentobarbital, a derivative of barbituric acid.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | calcium bis(5-ethyl-2,6-dioxo-5-pentan-2-ylpyrimidin-4-olate) | [4] |
| Synonyms | Pentobarbital Calcium Salt, Nembutal Calcium, Repocal | [4][5] |
| CAS Number | 24876-35-5 (specific); 7563-42-0 (non-specific stoichiometry) | [4][6] |
| Molecular Formula | C₂₂H₃₄CaN₄O₆ | [4] |
| Molecular Weight | 490.61 g/mol | [4][6] |
The Core Pentobarbital Moiety: A Barbiturate Scaffold
At its heart, pentobarbital is a derivative of barbituric acid, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione ring. This heterocyclic core is the foundational scaffold for all barbiturates and is essential for their pharmacological activity.[7]
Key Structural Features:
-
Pyrimidine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. In its stable form, the ring exists predominantly in the tri-keto tautomeric form.[7]
-
5,5-Disubstitution: The carbon at the 5th position (C5) of the ring is a quaternary carbon, a critical feature for sedative-hypnotic activity.[7] Pentobarbital possesses two substituents at this position:
-
An ethyl group (-CH₂CH₃)
-
A 1-methylbutyl group (-CH(CH₃)CH₂CH₂CH₃), also known as a sec-pentyl group.[3]
-
The lipophilicity imparted by these alkyl substituents is a determining factor in the molecule's ability to penetrate the blood-brain barrier and exert its effects on the central nervous system (CNS).[7]
Caption: Core structure of the Pentobarbital moiety.
Stereochemistry: The Role of Chirality
The 1-methylbutyl substituent at the C5 position contains a chiral center, meaning pentobarbital exists as a pair of enantiomers: (R)-pentobarbital and (S)-pentobarbital.[8][9] Commercially, the drug is typically synthesized and administered as a racemic mixture, containing equal amounts of both enantiomers.[6][8]
This stereochemistry is not merely a structural footnote; it has profound implications for the drug's pharmacology. Research has demonstrated that the enantiomers have stereospecific actions on mammalian neurons:
-
(-)-Pentobarbital (S-isomer): This isomer is significantly more potent at enhancing the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It also demonstrates a stereoselective block of voltage-activated calcium channels.[9][10]
-
(+)-Pentobarbital (R-isomer): This isomer is much less active at potentiating GABA responses and can even produce excitatory effects at certain concentrations.[9][10]
The differential activity underscores the highly specific nature of the binding pocket on the GABA-A receptor and other neuronal targets.
Caption: Simplified representation of Pentobarbital enantiomers.
Formation and Ionic Structure of Pentobarbital Calcium
Pentobarbital is a weak acid due to the potential for deprotonation of the nitrogen atoms in the pyrimidine ring (pKa for similar barbiturates is ~7.8-8.3).[3] The calcium salt is formed by reacting two equivalents of pentobarbital with a calcium source, such as calcium hydroxide or calcium carbonate.[11]
The resulting structure is an ionic complex with a specific stoichiometry: two pentobarbital anions for every one calcium cation (Ca²⁺) .[4][6] The negative charge on the pentobarbital moiety arises from the deprotonation of one of the amide nitrogens, with the charge delocalized across the O=C-N-C=O system. The divalent calcium ion then forms an ionic bond with the negatively charged portion (likely an oxygen atom in the enol tautomer) of two separate pentobarbital molecules.[6]
This ionic arrangement significantly impacts the compound's physical properties, most notably its solubility. Unlike the highly water-soluble sodium salt, pentobarbital calcium is only sparingly soluble in water.[3]
Caption: Ionic complex of Pentobarbital Calcium.
Protocols for Structural Elucidation and Analysis
Determining and verifying the molecular structure of pentobarbital calcium requires a suite of advanced analytical techniques. Each method provides a different piece of the structural puzzle, and together they offer a complete and validated picture. The causality behind selecting this multi-technique approach is to ensure orthogonal validation, where the weaknesses of one method are compensated by the strengths of another.
Workflow for Structural Characterization
Caption: Workflow for structural elucidation.
A. X-Ray Crystallography: The Definitive 3D Structure
Rationale: X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. This technique was instrumental in confirming the structures of related compounds like phenobarbital and codeine-barbiturate cocrystals.[13][14]
Step-by-Step Methodology:
-
Crystal Growth (Self-Validation Step): The ability to grow a high-quality single crystal is the first validation of sample purity.
-
Dissolve purified pentobarbital calcium in a minimal amount of a suitable solvent system (e.g., an ethanol/water or acetone/water mixture).
-
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
Select a well-formed, defect-free crystal for analysis.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.[13]
-
Cool the crystal under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibration and improve data quality.
-
Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction data on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" using direct methods (e.g., with software like SHELXT) to generate an initial electron density map and atomic model.[13]
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares techniques (e.g., with SHELXL) until the model converges with the data.[13]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Connectivity
Rationale: NMR spectroscopy probes the local chemical environment of specific nuclei (typically ¹H and ¹³C). It is exceptionally powerful for confirming the carbon-hydrogen framework and the connectivity of atoms within a molecule, serving as a crucial validation of the structure in solution. Proton NMR studies on pentobarbital have identified characteristic resonance peaks for its alkyl groups.[15]
Step-by-Step Methodology (¹H NMR):
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of pentobarbital calcium.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the low water solubility of the calcium salt). Add a small amount of a reference standard like tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio by adjusting the number of scans.
-
-
Spectral Analysis:
-
Chemical Shift (δ): Confirm the presence of signals in the aliphatic region (typically 0.8-2.0 ppm) corresponding to the ethyl and 1-methylbutyl groups.
-
Integration: Measure the area under each peak. The ratio of these areas should correspond to the ratio of protons in the molecule (e.g., the 6 protons of the two terminal methyl groups vs. the 2 protons of the ethyl methylene group).
-
Splitting Patterns (J-coupling): Analyze the splitting of signals to confirm adjacent, non-equivalent protons, which validates the exact arrangement of the alkyl chains.
-
C. Mass Spectrometry (MS): Verifying Mass and Fragmentation
Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation, a unique fingerprint of the molecule. Hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard in pharmaceutical analysis for both identification and quantification due to their high sensitivity and specificity.[16][17]
Step-by-Step Methodology (LC-MS/MS):
-
Sample Preparation and Chromatography:
-
Prepare a dilute solution of pentobarbital calcium in an appropriate solvent (e.g., acetonitrile/water).
-
Inject the solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column to chromatographically separate the analyte.[16]
-
-
Ionization:
-
The eluent from the LC is directed into the mass spectrometer's source.
-
Use Electrospray Ionization (ESI) in negative mode, which is effective for deprotonating the acidic pentobarbital molecule to form the precursor ion [M-H]⁻.[16]
-
-
Mass Analysis (MS/MS):
-
In the first quadrupole (Q1), select the precursor ion with the mass-to-charge ratio (m/z) corresponding to the pentobarbital anion (225.12).[3]
-
In the collision cell (Q2), fragment the precursor ion using an inert gas (e.g., argon).
-
In the third quadrupole (Q3), scan for the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides an extremely specific fingerprint for the molecule, confirming its identity even in complex matrices.[16]
-
Structure-Activity Relationship: From Molecule to Mechanism
The molecular structure of pentobarbital is intrinsically linked to its biological function as a CNS depressant.[2] Its mechanism of action is primarily centered on its interaction with the GABA-A receptor, a ligand-gated chloride ion channel.[2][18]
-
GABA-A Receptor Modulation: Pentobarbital binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[18] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[2][18] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to widespread CNS depression.
-
Role of Lipophilicity: The alkyl groups at C5 provide the necessary lipophilicity for the molecule to cross the blood-brain barrier and reach its target in the CNS. The balance of lipophilicity influences the onset and duration of action.
-
Inhibition of Other Channels: Beyond GABA modulation, pentobarbital can inhibit excitatory neurotransmission by blocking AMPA-type glutamate receptors and voltage-activated calcium channels.[7][10] This dual action of enhancing inhibition and suppressing excitation contributes to its potent sedative and anticonvulsant effects.
Caption: Structure-Activity Relationship of Pentobarbital.
Conclusion
The molecular structure of pentobarbital calcium is a precisely defined ionic complex, comprising a divalent calcium cation and two chiral pentobarbital anions. The core of each anion is a 5,5-disubstituted barbiturate ring, whose lipophilic side chains are critical for CNS penetration and whose stereochemistry influences pharmacological potency. The ionic nature of the calcium salt dictates its physical properties, such as its limited water solubility. A multi-pronged analytical approach, leveraging the definitive power of X-ray crystallography alongside the confirmatory data from NMR and mass spectrometry, is essential for its complete characterization. A thorough understanding of this structure is indispensable for drug development professionals and researchers, as it provides the fundamental basis for its mechanism of action, analytical detection, and formulation design.
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